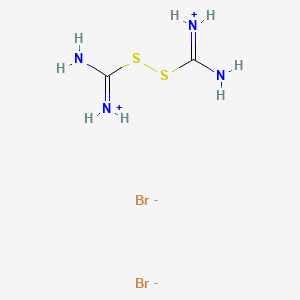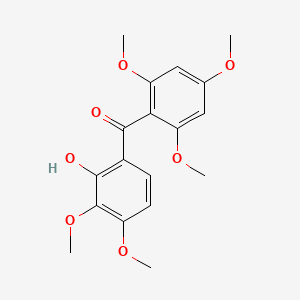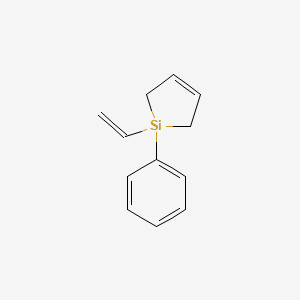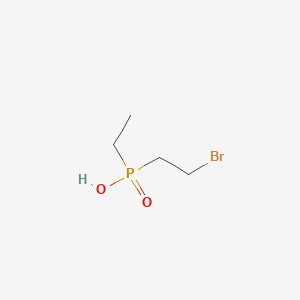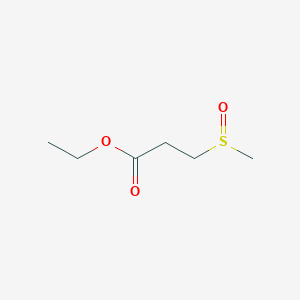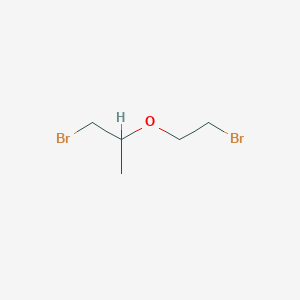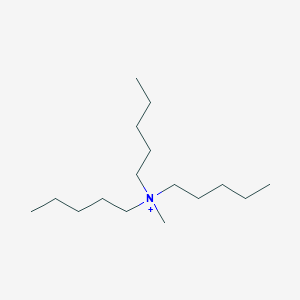
N-Methyl-N,N-dipentylpentan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N,N-dipentylpentan-1-aminium is a quaternary ammonium compound with the molecular formula C16H36N. It is known for its surfactant properties and is used in various industrial and research applications. The compound is typically found in its bromide salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N,N-dipentylpentan-1-aminium can be synthesized through a multi-step process involving the alkylation of tertiary amines. One common method involves the reaction of N,N-dipentylamine with an alkyl halide, such as methyl iodide, under basic conditions. The reaction proceeds as follows:
- The reaction mixture is heated to facilitate the alkylation process.
- The product, this compound iodide, is then purified through recrystallization.
N,N-Dipentylamine: reacts with in the presence of a base like .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,N-dipentylpentan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary product is the corresponding amine.
Substitution: The major products are quaternary ammonium salts with different halide ions.
Scientific Research Applications
N-Methyl-N,N-dipentylpentan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Properties
CAS No. |
45200-25-7 |
|---|---|
Molecular Formula |
C16H36N+ |
Molecular Weight |
242.46 g/mol |
IUPAC Name |
methyl(tripentyl)azanium |
InChI |
InChI=1S/C16H36N/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3/h5-16H2,1-4H3/q+1 |
InChI Key |
NDNHNDHVEAHYRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[N+](C)(CCCCC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)


